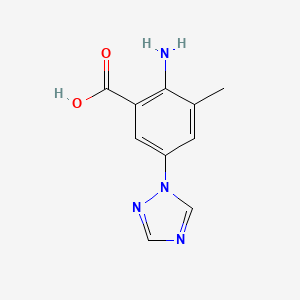![molecular formula C12H9N5S B1407135 4-[2-(ピリジン-2-イル)-1,3-チアゾール-5-イル]ピリミジン-2-アミン CAS No. 1823183-38-5](/img/structure/B1407135.png)
4-[2-(ピリジン-2-イル)-1,3-チアゾール-5-イル]ピリミジン-2-アミン
概要
説明
4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a unique structure combining pyridine, thiazole, and pyrimidine rings, which contributes to its diverse biological activities and potential therapeutic applications.
科学的研究の応用
4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine has a wide range of scientific research applications:
Biology: The compound is studied for its interactions with biological macromolecules, providing insights into enzyme inhibition and protein binding.
Medicine: It has shown promise as a lead compound in drug discovery, particularly for targeting diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
生化学分析
Biochemical Properties
4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This compound has been shown to inhibit the activity of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), which are involved in cell cycle regulation . The inhibition of these kinases can lead to the suppression of cell proliferation, making 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine a potential candidate for cancer therapy.
Cellular Effects
The effects of 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting CDK4 and CDK6, 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine can induce cell cycle arrest in the G1 phase, preventing cells from progressing to the DNA synthesis phase . This effect is particularly significant in cancer cells, where uncontrolled cell division is a hallmark of the disease.
Molecular Mechanism
At the molecular level, 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of CDK4 and CDK6, inhibiting their kinase activity . This inhibition prevents the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle. As a result, the cell cycle is halted, leading to reduced cell proliferation. Additionally, 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine can influence gene expression by modulating the activity of transcription factors that are regulated by CDK4 and CDK6.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine can lead to sustained inhibition of cell proliferation and alterations in cellular function
Dosage Effects in Animal Models
The effects of 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK4 and CDK6, leading to reduced tumor growth in cancer models . At higher doses, toxic effects such as weight loss, organ toxicity, and adverse effects on normal cell function have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in cell cycle regulation and energy production. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine in vivo.
Transport and Distribution
Within cells and tissues, 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the nucleus, where it can exert its effects on cell cycle regulation . The distribution of 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK4 and CDK6 to regulate the cell cycle . Post-translational modifications, such as phosphorylation, can influence the targeting and activity of 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine, directing it to specific compartments or organelles within the cell.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursorsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
作用機序
The mechanism of action of 4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Molecular docking and simulation studies have shown that the compound forms stable interactions with key residues in the target proteins, influencing their biological activity .
類似化合物との比較
Similar Compounds
4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: This compound shares a similar thiazole-pyrimidine structure but differs in the substitution pattern on the pyrimidine ring.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a similar pyridine-pyrimidine core but lack the thiazole ring, which may affect their biological activity.
Uniqueness
4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is unique due to its combination of three heterocyclic rings, which contributes to its diverse biological activities and potential as a versatile scaffold in drug discovery. Its ability to undergo various chemical modifications further enhances its utility in developing new therapeutic agents .
特性
IUPAC Name |
4-(2-pyridin-2-yl-1,3-thiazol-5-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5S/c13-12-15-6-4-8(17-12)10-7-16-11(18-10)9-3-1-2-5-14-9/h1-7H,(H2,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMFXBYHUAOGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(S2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B1407052.png)

![3-[(3-Bromo-5-fluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1407055.png)










![1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1407073.png)
